Cas no 42182-53-6 ((4-Methylquinolin-2-yl)methanamine)
(4-Methylquinolin-2-yl)methanamine Chemical and Physical Properties
Names and Identifiers
-
- (4-Methylquinolin-2-yl)methanamine
- EN300-3084935
- SB67891
- DTXSID80618021
- 42182-53-6
- 1-(4-Methylquinolin-2-yl)methanamine
- G50584
-
- MDL: MFCD19690106
- Inchi: 1S/C11H12N2/c1-8-6-9(7-12)13-11-5-3-2-4-10(8)11/h2-6H,7,12H2,1H3
- InChI Key: FBSWGUXPHOSZAC-UHFFFAOYSA-N
- SMILES: N1C(CN)=CC(C)=C2C=CC=CC=12
Computed Properties
- Exact Mass: 172.100048391g/mol
- Monoisotopic Mass: 172.100048391g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 170
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 38.9Ų
(4-Methylquinolin-2-yl)methanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A189006839-1g |
(4-Methylquinolin-2-yl)methanamine |
42182-53-6 | 95% | 1g |
$392.98 | 2023-09-01 | |
| Chemenu | CM143123-1g |
(4-methylquinolin-2-yl)methanamine |
42182-53-6 | 95% | 1g |
$464 | 2021-08-05 | |
| Chemenu | CM143123-1g |
(4-methylquinolin-2-yl)methanamine |
42182-53-6 | 95% | 1g |
$*** | 2023-05-30 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1735712-1g |
(4-Methylquinolin-2-yl)methanamine |
42182-53-6 | 98% | 1g |
¥3929.00 | 2024-05-14 | |
| Enamine | EN300-3084935-1g |
(4-methylquinolin-2-yl)methanamine |
42182-53-6 | 1g |
$499.0 | 2023-09-05 | ||
| Enamine | EN300-3084935-5g |
(4-methylquinolin-2-yl)methanamine |
42182-53-6 | 5g |
$1448.0 | 2023-09-05 | ||
| Enamine | EN300-3084935-10g |
(4-methylquinolin-2-yl)methanamine |
42182-53-6 | 10g |
$2146.0 | 2023-09-05 | ||
| Enamine | EN300-3084935-0.05g |
(4-methylquinolin-2-yl)methanamine |
42182-53-6 | 95.0% | 0.05g |
$419.0 | 2025-03-19 | |
| Enamine | EN300-3084935-0.1g |
(4-methylquinolin-2-yl)methanamine |
42182-53-6 | 95.0% | 0.1g |
$439.0 | 2025-03-19 | |
| Enamine | EN300-3084935-0.25g |
(4-methylquinolin-2-yl)methanamine |
42182-53-6 | 95.0% | 0.25g |
$459.0 | 2025-03-19 |
(4-Methylquinolin-2-yl)methanamine Related Literature
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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Zhizhen Lai,Mo Zhang,Jinyu Zhou,Tianjing Chen,Dan Li,Xuejing Shen,Jia Liu,Jiang Zhou,Zhili Li Analyst, 2021,146, 4261-4267
Additional information on (4-Methylquinolin-2-yl)methanamine
Introduction to (4-Methylquinolin-2-yl)methanamine (CAS No. 42182-53-6)
The compound (4-Methylquinolin-2-yl)methanamine, identified by the CAS registry number 42182-53-6, is an organic chemical entity that has garnered attention in various scientific domains. This compound belongs to the class of heterocyclic amines, specifically quinoline derivatives, which are known for their versatile applications in pharmaceuticals, agrochemicals, and materials science. The structure of this compound comprises a quinoline ring system with a methyl group at the 4-position and an aminoethyl group attached at the 2-position, making it a unique derivative with potential for further functionalization.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of (4-Methylquinolin-2-yl)methanamine. Researchers have explored various methodologies, including palladium-catalyzed cross-coupling reactions and microwave-assisted synthesis, to enhance the yield and purity of this compound. These techniques not only improve the scalability of production but also pave the way for its integration into larger molecular frameworks.
In terms of pharmacological applications, (4-Methylquinolin-2-yl)methanamine has shown promise as a precursor for bioactive molecules. Studies indicate that this compound exhibits moderate inhibitory activity against certain enzymes, making it a potential lead compound in drug discovery programs targeting diseases such as cancer and neurodegenerative disorders. Additionally, its ability to act as a ligand in metalloenzyme models has opened avenues for exploring its role in catalytic processes.
The structural versatility of (4-Methylquinolin-2-yl)methanamine also lends itself to applications in materials science. Researchers have investigated its use as a building block for constructing coordination polymers and metal-organic frameworks (MOFs). These materials exhibit exceptional properties, such as high surface area and tunable porosity, which are valuable for gas storage and separation technologies.
From an environmental perspective, understanding the fate and transport of (4-Methylquinolin-2-yl)methanamine in natural systems is crucial. Studies have been conducted to assess its biodegradability and toxicity profiles, ensuring that its use aligns with sustainable practices. Regulatory frameworks are increasingly emphasizing the need for eco-friendly chemical design, and compounds like this one are being scrutinized to meet these standards.
In conclusion, (4-Methylquinolin-2-yl)methanamine (CAS No. 42182-53-6) stands out as a multifaceted compound with diverse applications across scientific disciplines. Its continued exploration in cutting-edge research will undoubtedly unlock new potentials, contributing to advancements in medicine, materials science, and environmental sustainability.
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